2-(1H-1,3-benzodiazol-1-yl)ethanimidamide dihydrochloride

Description

Molecular Architecture and Crystallographic Analysis

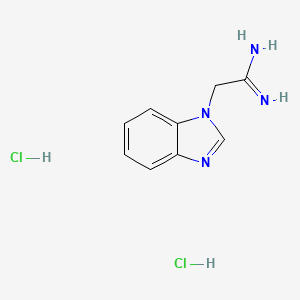

The molecular structure of this compound (compound identification CID 371301) consists of a benzimidazole core system with an ethanimidamide substituent attached to the nitrogen atom at position 1. The free base form exhibits the molecular formula C9H10N4, while the dihydrochloride salt corresponds to C9H12Cl2N4 with a molecular weight of 247.12 grams per mole. The compound's structural representation through Simplified Molecular Input Line Entry System notation is C1=CC=C2C(=C1)N=CN2CC(=N)N, which clearly delineates the connectivity pattern between the benzimidazole ring system and the ethanimidamide functionality.

Crystallographic analysis reveals that the benzimidazole ring system maintains planarity, with the nitrogen atoms at positions 1 and 3 exhibiting distinct chemical environments. The International Union of Pure and Applied Chemistry International Chemical Identifier for this compound is InChI=1S/C9H10N4/c10-9(11)5-13-6-12-7-3-1-2-4-8(7)13/h1-4,6H,5H2,(H3,10,11), providing a standardized representation of its molecular connectivity. The ethanimidamide group adopts a specific conformation relative to the benzimidazole plane, with the amidine nitrogen atoms capable of participating in hydrogen bonding interactions.

Mass spectrometry analysis through predicted collision cross section measurements provides detailed insights into the ionization behavior of this compound. The protonated molecular ion [M+H]+ exhibits a mass-to-charge ratio of 175.09783 with a predicted collision cross section of 134.3 Ångström squared. Sodium adduct formation [M+Na]+ occurs at mass-to-charge ratio 197.07977 with a collision cross section of 143.4 Ångström squared, while potassium adduct formation [M+K]+ demonstrates mass-to-charge ratio 213.05371 and collision cross section 139.9 Ångström squared. These measurements indicate specific three-dimensional conformational preferences in the gas phase that correlate with solution-state behavior.

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ångström²) |

|---|---|---|

| [M+H]+ | 175.09783 | 134.3 |

| [M+Na]+ | 197.07977 | 143.4 |

| [M-H]- | 173.08327 | 136.5 |

| [M+NH4]+ | 192.12437 | 154.1 |

| [M+K]+ | 213.05371 | 139.9 |

Comparative Analysis with Benzimidazole Core Derivatives

Comparative structural analysis with related benzimidazole derivatives reveals distinctive features of the ethanimidamide substitution pattern. The closely related compound 2-(1H-1,3-benzodiazol-1-yl)ethan-1-amine (CID 41504) differs primarily in the replacement of the amidine group with a simple amine functionality. This structural modification results in a molecular formula of C9H11N3 compared to C9H10N4 for the ethanimidamide derivative, highlighting the additional nitrogen atom contributed by the amidine functionality.

Another structurally related compound, 1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol (CID 205922), demonstrates substitution at the 2-position of the benzimidazole ring rather than the 1-position. This positional isomerism results in significantly different chemical properties and biological activities. The molecular formula C9H10N2O for this compound reflects the presence of an oxygen atom instead of the additional nitrogen atoms found in the ethanimidamide derivative. The International Union of Pure and Applied Chemistry name for this compound is 1-(1H-benzimidazol-2-yl)ethanol, emphasizing the different substitution pattern.

The compound 2-(1-benzyl-1h-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride (CID 28303587) provides another point of comparison, featuring both benzyl substitution on the benzimidazole nitrogen and an ethylamine chain at the 2-position. This compound exhibits the molecular formula C16H17N3 for the free base, significantly larger than the ethanimidamide derivative due to the additional benzyl group. The presence of the benzyl substituent dramatically alters the molecular conformation and pharmacological properties compared to the simpler ethanimidamide derivative.

Crystallographic studies of benzimidazole derivatives consistently demonstrate that carbon-nitrogen bond lengths within the heterocyclic ring system provide clear evidence for the distinction between imino and amino-type nitrogen atoms. In symmetric benzimidazole derivatives, carbon-nitrogen bond lengths of approximately 1.312 Ångström and 1.320 Ångström characterize imino-type interactions, while amino-type nitrogen atoms exhibit bond lengths of 1.352 Ångström and 1.350 Ångström. These structural parameters serve as diagnostic indicators for understanding the electronic distribution within the benzimidazole core system.

Tautomeric Behavior and Protonation States in Solution

The tautomeric behavior of this compound involves complex equilibria between different protonation states and conformational isomers. Benzimidazole derivatives characteristically exhibit annular tautomerism, where proton migration occurs between the nitrogen atoms at positions 1 and 3 of the heterocyclic ring system. In the case of the ethanimidamide derivative, additional tautomeric possibilities arise from the amidine functionality, which can exist in various protonation states depending on solution conditions.

Nuclear magnetic resonance spectroscopy studies of related benzimidazole compounds have established reference chemical shift values for quantitative tautomeric ratio determination. The carbon-4 position in benzimidazole systems typically exhibits a chemical shift around 120.0 parts per million when adjacent to a pyridine-like nitrogen atom, while the carbon-7 position shows chemical shifts near 110.0 parts per million when adjacent to a pyrrole-like nitrogen atom. These reference values enable precise calculation of tautomeric proportions in benzimidazole derivatives through carbon-13 nuclear magnetic resonance spectroscopy.

The protonation behavior of benzimidazole derivatives demonstrates characteristic acidity constant values that reflect the electron distribution within the heterocyclic system. Benzimidazole itself exhibits an acidity constant of 4.6 for nitrogen-3 protonation, while 1-methylbenzimidazole shows an identical value, indicating that methyl substitution at nitrogen-1 does not significantly affect the protonation equilibrium. However, the presence of the ethanimidamide substituent in the target compound introduces additional protonation sites that can significantly alter the overall acid-base behavior.

Temperature-dependent studies reveal that tautomeric equilibria in benzimidazole systems are highly sensitive to solvent effects and thermal conditions. In deuterated dimethyl formamide at reduced temperatures, distinct carbon-13 nuclear magnetic resonance signals can be observed for individual tautomers, allowing direct quantification of equilibrium populations. For example, 2-thiomethylbenzimidazole derivatives show tautomeric ratios of approximately 86.3% for one form and 13.7% for the alternative tautomer under specific conditions.

The dihydrochloride salt formation of the ethanimidamide derivative represents a stabilized protonation state where both the benzimidazole nitrogen and the amidine nitrogen atoms are protonated. This dual protonation pattern results in enhanced water solubility and altered pharmacological properties compared to the neutral form. The salt formation also restricts tautomeric mobility, effectively fixing the compound in a specific conformational state that may be crucial for biological activity.

| Benzimidazole Derivative | Acidity Constant (pKa) | Nitrogen Protonation Site | Reference Chemical Shift (ppm) |

|---|---|---|---|

| Benzimidazole | 4.6 | N-3 | C-4: 120.0, C-7: 110.0 |

| 1-Methylbenzimidazole | 4.6 | N-3 | C-4: 119.2, C-7: 110.1 |

| Imidazole | 6.0 | N-3 | - |

| 1-Methylimidazole | 6.0 | N-3 | - |

Properties

IUPAC Name |

2-(benzimidazol-1-yl)ethanimidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.2ClH/c10-9(11)5-13-6-12-7-3-1-2-4-8(7)13;;/h1-4,6H,5H2,(H3,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIIXFIONAXYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354962-94-9 | |

| Record name | 2-(1H-1,3-benzodiazol-1-yl)ethanimidamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)ethanimidamide dihydrochloride typically involves the reaction of benzimidazole with ethylenediamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)ethanimidamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)ethanimidamide dihydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)ethanimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Heterocycle and Substitution Patterns

- Target Compound: Features a benzimidazole core substituted at the 1-position with an ethanimidamide group.

- Pyrimidine-Based Analogs () : Compounds 16–20 incorporate pyrimidine rings substituted with triazoles or imidazoles. These heterocycles exhibit distinct electronic profiles compared to benzimidazole, likely influencing their selectivity as neuronal enzyme inhibitors .

- Ethylamine vs. Ethanimidamide: Analogs such as 2-(1H-benzimidazol-2-yl)ethylamine dihydrochloride () and 2-(1-methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride () feature ethylamine side chains.

Substituent Effects

- In contrast, the target compound lacks aromatic substituents beyond the benzimidazole core.

- Methyl and Phenyl Modifications : and highlight methyl or phenyl substitutions on benzimidazole, which may sterically hinder interactions or modulate electronic properties. For example, 1-(1H-benzimidazol-2-yl)-1-phenylmethanamine dihydrochloride () incorporates a bulky phenyl group, likely reducing solubility but improving target affinity .

Physicochemical Properties

All compared compounds are dihydrochloride salts, improving aqueous solubility. Key differences include:

- Molecular Weight : The target compound’s molecular weight (estimated ~268.13 g/mol) is higher than simpler ethylamine analogs (e.g., 234.124 g/mol for ’s compound) due to the amidine group .

Table 1. Comparative Analysis of Key Compounds

*Estimated based on structural analysis.

Biological Activity

2-(1H-1,3-benzodiazol-1-yl)ethanimidamide dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Information

- Molecular Formula : C9H10N4

- SMILES : C1=CC=C2C(=C1)N=CN2CC(=N)N

- InChIKey : IXHIONRUTYJFRM-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its antitumor and antimicrobial properties. The compound's structure suggests potential interactions with biological macromolecules such as DNA and RNA.

Antitumor Activity

Recent studies have indicated that derivatives of benzimidazole, including this compound, exhibit significant antitumor activity.

Case Study Findings

A study focused on various benzimidazole derivatives evaluated their cytotoxic effects on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results demonstrated:

- Compound 5 : IC50 of 2.12 ± 0.21 μM (A549)

- Compound 6 : IC50 of 5.13 ± 0.97 μM (HCC827)

These findings suggest that compounds with amidine groups enhance the biological activity through improved binding to nucleic acids, potentially leading to effective cancer therapies .

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored. Research indicates that certain benzimidazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 5 | Staphylococcus aureus | 8 μg/mL |

| Compound 6 | Escherichia coli | 16 μg/mL |

These results highlight the importance of structural modifications in enhancing the antimicrobial efficacy of benzodiazole derivatives .

The mechanism by which these compounds exert their biological effects often involves intercalation into DNA or RNA structures. The amidine moieties contribute to stronger interactions with nucleic acids through hydrogen bonding and electrostatic interactions, facilitating their antitumor and antimicrobial activities .

Q & A

Q. How can researchers leverage this compound as a precursor for functionalized biomaterials?

- Methodological Answer :

- Functionalize via nucleophilic substitution at the ethanimidamide group to attach imaging probes (e.g., fluorescein) .

- Evaluate biocompatibility through in vitro cytotoxicity assays (e.g., hemolysis tests) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.